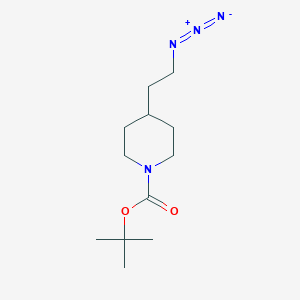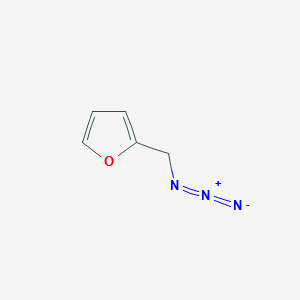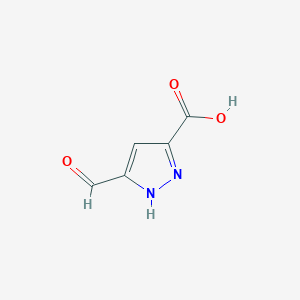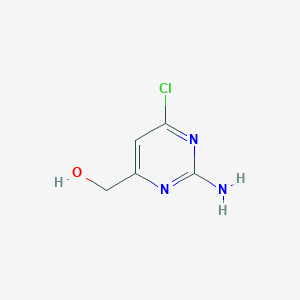
3,4-dichloro-N-(2-chloroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(2-chloroethyl)aniline, also known as DCA, is an organic compound that has been studied for its various scientific applications. DCA is a member of the aniline family of compounds, which are aromatic compounds that contain an amine group bound to an aromatic ring. DCA is a colorless and odorless liquid, and it has a melting point of -13.5°C and a boiling point of 198.5°C. DCA is an important intermediate in the synthesis of a variety of organic compounds, and it has been used in a wide range of scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 3,4-dichloro-N-(2-chloroethyl)aniline is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate mutase. These enzymes are involved in the glycolysis pathway, which is a metabolic pathway that is essential for the production of energy in cells. By inhibiting the activity of these enzymes, this compound may be able to reduce the production of energy in cells, which could be beneficial for certain medical applications.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. However, some studies have suggested that this compound may have a beneficial effect on the metabolism of glucose. In particular, this compound has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, which could lead to a decrease in the production of fatty acids in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, this compound is relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is highly volatile and flammable, which means that it must be handled with care. Additionally, this compound can be toxic if inhaled or ingested, so it should be handled with appropriate safety precautions.
Direcciones Futuras
The potential applications of 3,4-dichloro-N-(2-chloroethyl)aniline in scientific research are still being explored. One possible future direction is to investigate the potential of this compound as a therapeutic agent. This compound has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. This could potentially be beneficial for certain medical applications, such as the treatment of diabetes or obesity. Additionally, further research could be conducted to explore the potential of this compound as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Finally, further research could be conducted to explore the potential of this compound in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.
Métodos De Síntesis
3,4-dichloro-N-(2-chloroethyl)aniline can be synthesized in several different ways. One method involves the reaction of 3,4-dichlorobenzonitrile and 2-chloroethanol in the presence of sodium hydroxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, in which the chlorine atoms on the benzonitrile ring are replaced by the ethanol group. The reaction is typically carried out in an aqueous solution, and the product is isolated via distillation.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. This compound has also been studied for its potential as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Additionally, this compound has been studied for its potential applications in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-chloroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRSMHQRMJVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

amine](/img/structure/B6611963.png)









